molecular formula C12H14O3S B14495779 Methyl {[2-(2-methylphenyl)-2-oxoethyl]sulfanyl}acetate CAS No. 63988-12-5

Methyl {[2-(2-methylphenyl)-2-oxoethyl]sulfanyl}acetate

Cat. No.: B14495779
CAS No.: 63988-12-5
M. Wt: 238.30 g/mol
InChI Key: BMXSGSLKDDOBKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl {[2-(2-methylphenyl)-2-oxoethyl]sulfanyl}acetate is an organic compound with a complex structure that includes a methyl ester, a phenyl group, and a sulfanylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {[2-(2-methylphenyl)-2-oxoethyl]sulfanyl}acetate typically involves the reaction of 2-methylphenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with methyl mercaptoacetate in the presence of a base such as triethylamine to yield the desired product. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl {[2-(2-methylphenyl)-2-oxoethyl]sulfanyl}acetate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Methyl {[2-(2-methylphenyl)-2-oxoethyl]sulfanyl}acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl {[2-(2-methylphenyl)-2-oxoethyl]sulfanyl}acetate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in biological molecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl {[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}acetate
  • Methyl {[2-(2-chlorophenyl)-2-oxoethyl]sulfanyl}acetate

Uniqueness

Methyl {[2-(2-methylphenyl)-2-oxoethyl]sulfanyl}acetate is unique due to the presence of the 2-methylphenyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications.

Properties

CAS No.

63988-12-5

Molecular Formula

C12H14O3S

Molecular Weight

238.30 g/mol

IUPAC Name

methyl 2-[2-(2-methylphenyl)-2-oxoethyl]sulfanylacetate

InChI

InChI=1S/C12H14O3S/c1-9-5-3-4-6-10(9)11(13)7-16-8-12(14)15-2/h3-6H,7-8H2,1-2H3

InChI Key

BMXSGSLKDDOBKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)CSCC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.